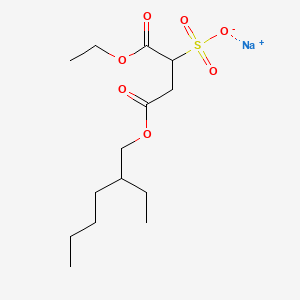
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester is a chemical compound with the molecular formula C14H25NaO7S. It is a derivative of Disodium Mono(2-ethylhexyl) Sulfosuccinate, which is commonly used as a surfactant and emulsifier in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester typically involves the esterification of 4-(2-Ethylhexyl) 2-Sulfobutanedioic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation and crystallization processes to remove any impurities .
化学反応の分析
Types of Reactions
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in cell culture studies to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用機序
The mechanism of action of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets include cell membranes and other hydrophobic surfaces, where it can disrupt lipid bilayers and enhance permeability .
類似化合物との比較
Similar Compounds
Disodium Mono(2-ethylhexyl) Sulfosuccinate: A closely related compound with similar surfactant properties.
Sodium Dodecyl Sulfate: Another surfactant commonly used in laboratory and industrial applications.
Sodium Lauryl Ether Sulfate: Widely used in personal care products as a foaming agent.
Uniqueness
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate Ethyl Ester is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring the solubilization of hydrophobic compounds in aqueous environments .
特性
分子式 |
C14H25NaO7S |
|---|---|
分子量 |
360.40 g/mol |
IUPAC名 |
sodium;1-ethoxy-4-(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-4-7-8-11(5-2)10-21-13(15)9-12(22(17,18)19)14(16)20-6-3;/h11-12H,4-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
InChIキー |
ZVJGBVLYHIYGQE-UHFFFAOYSA-M |
正規SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


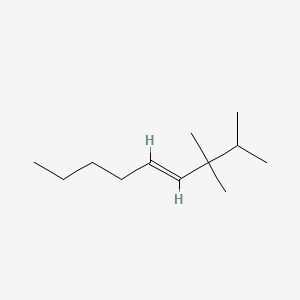
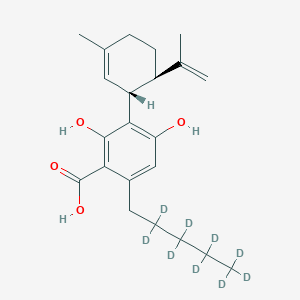
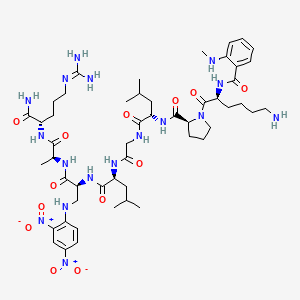
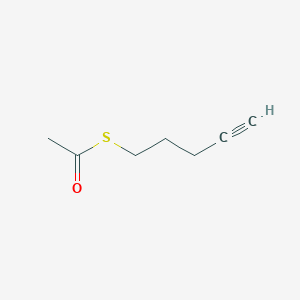
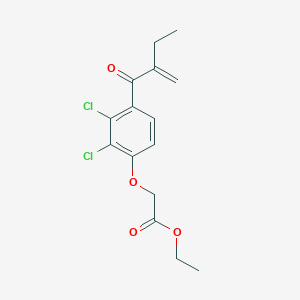
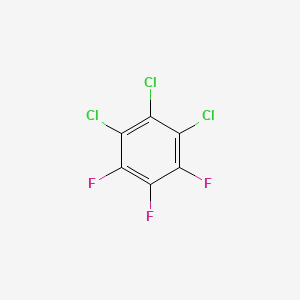
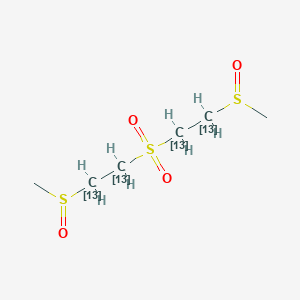
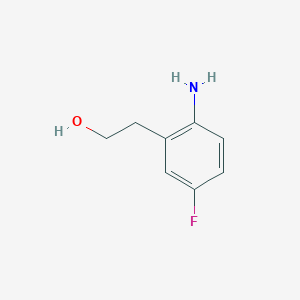
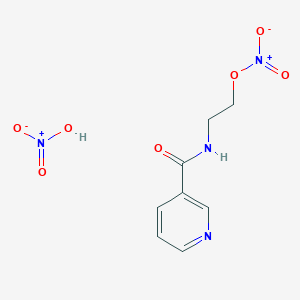
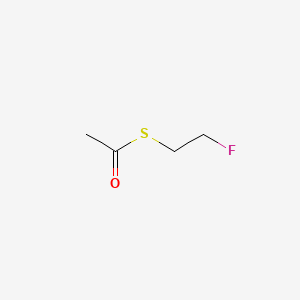

![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
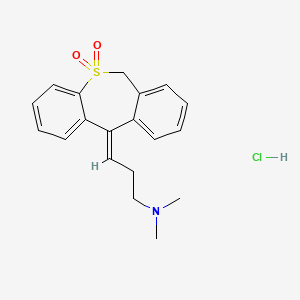
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
